molecular formula C20H37N3O4S B4968266 N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

Cat. No.: B4968266
M. Wt: 415.6 g/mol
InChI Key: FLDDEHLZRBOAGY-UHFFFAOYSA-N
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Description

N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

The synthesis of N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine involves multiple steps. The key steps include the formation of the imidazole ring and the introduction of the cycloheptylsulfonyl and methoxyethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine can undergo various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the effects of imidazole derivatives on biological systems. In medicine, it has potential as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine can be compared with other imidazole derivatives such as benzimidazole and 1,3-diazole. While all these compounds share a common imidazole ring structure, they differ in their substituents and overall structure, which can lead to differences in their biological activity and applications. The unique cycloheptylsulfonyl and methoxyethyl groups in this compound may confer specific properties that make it distinct from other imidazole derivatives.

Properties

IUPAC Name

N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4S/c1-17(2)22(11-13-26-3)16-18-15-21-20(23(18)12-14-27-4)28(24,25)19-9-7-5-6-8-10-19/h15,17,19H,5-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDDEHLZRBOAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC)CC1=CN=C(N1CCOC)S(=O)(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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